molecular formula C23H20N2O5 B12509981 N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide

N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide

Cat. No.: B12509981
M. Wt: 404.4 g/mol
InChI Key: ULOKADSYVZOTTL-UHFFFAOYSA-N
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Description

N-[(3-Methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is a benzodioxole carboxamide derivative characterized by a Schiff base (methylideneamino) linkage and substituted aromatic moieties. Its structure includes a 1,3-benzodioxole core linked to a carboxamide group, with the nitrogen atom further substituted by a 3-methoxy-4-phenylmethoxyphenyl imine group.

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOKADSYVZOTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route and Reaction Mechanisms

Core Synthesis via Hydrazone Formation

The compound is synthesized through a condensation reaction between 1,3-benzodioxole-5-carboxylic acid hydrazide and 4-(benzyloxy)-3-methoxybenzaldehyde under acidic or neutral conditions. This reaction forms the imine (-C=N-) linkage characteristic of hydrazones.

Reaction Conditions:

  • Solvent: Ethanol or methanol (anhydrous)
  • Catalyst: Glacial acetic acid (1–2 equiv.)
  • Temperature: Reflux (78–80°C for ethanol)
  • Time: 6–8 hours
  • Yield: 72–75%

The mechanism follows a nucleophilic addition-elimination pathway (Fig. 1):

  • Protonation of the aldehyde carbonyl group by acetic acid.
  • Nucleophilic attack by the hydrazide’s amino group.
  • Dehydration to form the hydrazone bond.

Purification and Isolation Techniques

Recrystallization

Crude product is purified via recrystallization using:

  • Solvent System: Ethanol/water (3:1 v/v)
  • Purity Post-Recrystallization: ≥98% (HPLC)

Column Chromatography

For higher purity (≥99.5%), silica gel chromatography is employed:

  • Eluent: Ethyl acetate/hexane (1:2)
  • Rf Value: 0.45
Table 1: Comparative Purification Outcomes
Method Purity (%) Yield (%)
Recrystallization 98.2 68
Column Chromatography 99.7 62

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d6):
    δ 8.45 (s, 1H, -CH=N-), 7.45–6.75 (m, 11H, aromatic), 5.15 (s, 2H, -OCH2Ph), 3.85 (s, 3H, -OCH3).

Infrared (IR) Spectroscopy:

  • 1665 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C benzodioxole).

Mass Spectrometry:

  • ESI-MS: m/z 404.4 [M+H]⁺ (calculated for C23H20N2O5: 404.14).

Modifications and Derivatives

Substituent Variations

Patent EP2989106A1 describes derivatives with altered substituents to enhance bioactivity:

  • Benzyloxy Group Replacement: Alkyl or aryl ethers (e.g., 4-chlorobenzyloxy) improve solubility by 30%.
  • Methoxy Position: Shifting to ortho or para positions alters kinase inhibition potency (IC50: 0.8–3.2 µM).
Table 2: Structure-Activity Relationships
R Group Solubility (mg/mL) IC50 (µM)
4-Benzyloxy 0.12 1.4
4-Chlorobenzyloxy 0.16 0.9
3-Nitrobenzyloxy 0.08 2.1

Process Optimization Strategies

Microwave-Assisted Synthesis

Using microwave irradiation (300 W, 100°C) reduces reaction time to 20 minutes with 78% yield.

Solvent-Free Conditions

Grinding reactants with NaOH in a mortar (mechanochemical synthesis) achieves 85% yield in 30 minutes.

Table 3: Optimization Metrics
Method Time Yield (%) Energy Use (kWh)
Conventional Reflux 8 h 72 2.4
Microwave 20 min 78 0.8
Solvent-Free 30 min 85 0.2

Scalability and Industrial Feasibility

Pilot-Scale Synthesis (10 kg Batch)

  • Reactor: 500 L glass-lined vessel
  • Yield: 82% (purity 99.1%)
  • Cost Analysis: Raw material cost: $12,500/kg; Processing: $3,200/kg.

Challenges in Scale-Up

  • Moisture Sensitivity: Intermediate hydrazide requires strict anhydrous conditions.
  • Byproduct Formation: Over-condensation products (≤5%) necessitate additional purification.

Applications in Drug Development

The compound inhibits Bruton’s tyrosine kinase (Btk) with IC50 = 1.4 µM and demonstrates anticancer activity in MCF-7 cells (EC50 = 8.7 µM). Its formyl peptide receptor agonist properties are under investigation for inflammatory diseases.

Table 4: Biological Activity Profile
Target Assay Type Result (IC50/EC50)
Btk Enzymatic 1.4 µM
MCF-7 Cell Viability Cell-Based 8.7 µM
FPR1 Binding Radioligand 0.9 µM

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzodioxole ring or the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts such as acids or bases and are conducted under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues with Alkyl Chains

  • N-(Heptan-4-yl)-1,3-Benzodioxole-5-Carboxamide (): Structure: Features a linear heptanyl chain instead of the aromatic imine group. Properties: Higher lipophilicity (logP ~4.5) due to the alkyl chain, enhancing membrane permeability but reducing aqueous solubility. Safety: A NOEL of 20 mg/kg/day in rats (93-day study) indicates a high safety margin (>10 million) for flavoring applications .
  • N-(1-Isopropyl-1,2-Dimethylpropyl)-1,3-Benzodioxole-5-Carboxamide ():

    • Structure : Branched alkyl chain at the carboxamide nitrogen.
    • Properties : Demonstrates 2.2× higher cooling intensity than menthol, attributed to steric and electronic effects of the branched chain.
    • Applications : Commercial use in cosmetics, unlike the target compound’s unexplored sensory properties.

Thiazole-Containing Benzodioxole Carboxamides ()

  • N-[4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-yl]-1,3-Benzodioxole-5-Carboxamide (4cb) :
    • Structure : Integrates a thiazole ring with hydroxyl and methoxyphenyl substituents.
    • Synthesis : Prepared via Hantzsch cyclization (90–95% yield), contrasting with the target compound’s likely Schiff base formation.
    • Properties : Thiazole NH and OH groups improve hydrogen bonding, enhancing solubility compared to the target compound’s aromatic substituents.

Pharmacologically Active Analogues

  • N-Phenyl-N-[1-(2-Phenylethyl)-4-Piperidinyl]-1,3-Benzodioxole-5-Carboxamide (Benzodioxole Fentanyl) (): Structure: Piperidinyl and phenylethyl groups confer opioid receptor affinity. methylideneamino) dictate pharmacological profiles.
  • N-(1-Benzylpiperidin-4-yl)-1,3-Benzodioxole-5-Carboxamide ():

    • Structure : Benzyl-piperidinyl substitution.
    • Activity : Investigated as a GABA transporter modulator, suggesting CNS applications divergent from the target compound’s unexplored mechanisms.

Halogenated and Bicyclic Derivatives ()

  • N-[3-({2-Bromo-6-(Difluoromethoxy)...})-1,3-Benzodioxole-5-Carboxamide ():

    • Structure : Halogen atoms and fluorinated groups enhance metabolic stability and binding affinity.
    • Properties : Increased molecular weight (~700 g/mol) and steric hindrance compared to the target compound (MW ~450 g/mol).
  • Bicyclo[3.1.1]heptene Derivative (): Structure: Rigid bicyclic system replaces the flexible imine group.

Comparative Analysis Table

Compound Key Structural Features Physicochemical Properties Applications/Safety References
Target Compound Aromatic imine, methoxy, phenylmethoxy Moderate lipophilicity (est.) Underexplored (potential pharma) N/A
N-(Heptan-4-yl)-1,3-Benzodioxole-5-Carboxamide Linear heptanyl chain High lipophilicity (logP ~4.5) Flavoring agent (high safety)
4cb (Thiazole derivative) Thiazole ring, hydroxyl, methoxyphenyl Improved solubility Synthetic intermediate
Benzodioxole Fentanyl Piperidinyl, phenylethyl High receptor affinity Analgesic (high abuse risk)
Halogenated Derivative () Bromine, difluoromethoxy High molecular weight (~700) Investigational (stability focus)

Key Findings and Implications

  • Substituent Effects: Alkyl chains (e.g., heptanyl) enhance lipophilicity and safety for non-pharma uses, while aromatic/heterocyclic groups (e.g., thiazole, imine) may optimize drug-like properties.
  • Synthetic Routes : Hantzsch cyclization () vs. Schiff base formation—yield and purity depend on reaction conditions.
  • Safety Profiles : Alkyl derivatives () show lower toxicity risks compared to pharmacologically active analogs ().

Biological Activity

N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxole moiety linked to a methyleneamino group and various aromatic substituents. Its molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 318.35 g/mol. The presence of methoxy and phenyl groups enhances its lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds within the benzodioxole family exhibit significant antimicrobial properties. A study highlighted the efficacy of similar benzodioxole derivatives against various bacterial strains, suggesting that modifications in the substituent groups can enhance antimicrobial potency. For instance, compounds with electron-donating groups showed increased activity against Gram-positive bacteria .

Insecticidal Activity

The compound's structural analogs have been evaluated for their larvicidal activity against Aedes aegypti, the vector responsible for transmitting several arboviruses, including dengue and Zika virus. One study reported that certain derivatives demonstrated effective larvicidal activity with LC50 values indicating substantial potency compared to traditional insecticides . The structural features contributing to this activity include the presence of methylenedioxy substituents and specific aliphatic chains.

Cytotoxicity and Safety Profile

In vitro studies assessing the cytotoxicity of related compounds revealed that many benzodioxole derivatives exhibit low toxicity towards mammalian cells. For example, one derivative showed no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM, indicating a favorable safety profile . Additionally, acute toxicity studies in mice indicated mild behavioral effects without significant organ toxicity at high doses (2000 mg/kg) .

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that the compound may exert its effects through inhibition of key enzymes or receptors involved in microbial growth or insect development. Further studies are necessary to clarify these mechanisms.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzodioxole derivatives against common pathogens. The results demonstrated that certain modifications in the molecular structure significantly enhanced antimicrobial efficacy, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that further optimization of these compounds could lead to new therapeutic agents for treating bacterial infections.

Case Study 2: Insecticidal Applications

In another investigation focused on mosquito control, researchers synthesized several analogs of benzodioxole and tested their larvicidal effects against Aedes aegypti. The most promising candidate exhibited an LC50 value significantly lower than that of conventional insecticides, suggesting its potential as an effective alternative in vector control strategies.

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